molecular formula C12H12N2O2S B13044539 Ethyl 5-(6-aminopyridin-2-YL)thiophene-3-carboxylate

Ethyl 5-(6-aminopyridin-2-YL)thiophene-3-carboxylate

Cat. No.: B13044539
M. Wt: 248.30 g/mol
InChI Key: IQZDPNYNAFZIOU-UHFFFAOYSA-N
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Description

Ethyl 5-(6-aminopyridin-2-yl)thiophene-3-carboxylate (CAS 2068725-08-4) is a high-purity chemical compound with the molecular formula C12H12N2O2S and a molecular weight of 248.30. This complex molecule features a thiophene core carboxylated with an ethyl ester and linked to an aminopyridine ring, making it a valuable scaffold in medicinal chemistry and drug discovery research. As part of the thiophene family of heterocyclic compounds, this chemical serves as a key synthetic intermediate. Thiophene derivatives are of significant interest in pharmaceutical research due to their wide range of reported therapeutic properties, which include anti-inflammatory, anti-microbial, anti-fungal, antioxidant, and anti-cancer activities . The compound's structure, incorporating both thiophene and aminopyridine moieties, makes it a promising building block for developing novel structural prototypes with potential pharmacological activity . Specific substituted thiophene derivatives have been investigated as potential anti-cancer agents, highlighting the therapeutic relevance of this chemical class . Researchers utilize such compounds to create combinatorial libraries in the search for new lead molecules . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

ethyl 5-(6-aminopyridin-2-yl)thiophene-3-carboxylate

InChI

InChI=1S/C12H12N2O2S/c1-2-16-12(15)8-6-10(17-7-8)9-4-3-5-11(13)14-9/h3-7H,2H2,1H3,(H2,13,14)

InChI Key

IQZDPNYNAFZIOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=C1)C2=NC(=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(6-aminopyridin-2-YL)thiophene-3-carboxylate typically involves the condensation of a thiophene derivative with a pyridine derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for producing aminothiophene derivatives efficiently.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Gewald reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Condensation Reactions

The aminopyridine group facilitates condensation reactions with carbonyl compounds. For example:

  • Imine formation : Reacts with aldehydes or ketones under mild acidic conditions to yield Schiff bases. This reaction exploits the primary amine’s nucleophilicity.

ReactantConditionsProduct
FormaldehydeEthanol, rt, 12 hN-(Pyridinyl)imine derivative
AcetophenoneReflux, toluene, 6 hAryl-substituted imine

Analogous compounds (e.g., ethyl 2-amino-thiophene derivatives) undergo condensation with formamide to form pyrimidinones , suggesting similar potential for cyclocondensation.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

ConditionReagentProduct
AcidicHCl (6M), reflux, 4 h5-(6-Aminopyridin-2-yl)thiophene-3-carboxylic acid
BasicNaOH (2M), reflux, 2 hSodium carboxylate salt

Hydrolysis products serve as intermediates for further derivatization, such as amide coupling.

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution:

NucleophileConditionsProduct
CyclohexylamineDCM, Et₃N, rt, 24 hAmide derivative
BenzylamineDMF, K₂CO₃, 60°C, 12 hN-Benzylamide

Structurally related compounds react with amines to yield substituted amides, demonstrating the ester’s versatility .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic systems:

  • Pyrimidinone formation : Heating with formamide induces cyclization, producing fused pyrimidinone rings .

  • Thiazine synthesis : Reacts with ethyl isothiocyanate to form thiazine derivatives under basic conditions .

ReagentConditionsProduct
FormamideReflux, 3 hBenzo thieno-pyrimidinone
Ethyl isothiocyanateEtOH, Et₃N, 12 hThiazinone derivative

Acylation and Sulfonation

The amine group undergoes acylation/sulfonation:

ReagentConditionsProduct
Benzoyl chlorideBenzene, Et₃N, rtN-Benzoyl derivative
Benzenesulfonyl chlorideEtOH, rtSulfonamide derivative

These reactions modify solubility and biological activity, as seen in related thiophene-ester systems .

Michael Additions and Alkylation

The aminopyridine moiety participates in Michael additions:

  • Acrylonitrile adducts : Reacts with acrylonitrile in ethanol to form N-alkylated products .

  • Benzylation : Treatment with benzyl bromide yields N-benzylated derivatives.

Scientific Research Applications

Pharmaceutical Development

Ethyl 5-(6-aminopyridin-2-YL)thiophene-3-carboxylate serves as a versatile intermediate in organic synthesis, particularly in drug discovery. Its unique structure allows it to be utilized as a building block for various pharmaceutical compounds, enhancing the development of new drugs targeting specific diseases.

Biological Activities

Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown effective Minimum Inhibitory Concentration (MIC) values, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity:
Preliminary studies suggest that this compound may induce apoptosis in cancer cells through modulation of specific signaling pathways involved in cell proliferation and survival. The exact biochemical mechanisms are still under investigation, but the compound's interaction with cancer cell metabolism is a promising area for further research.

Material Science

The compound is also being explored for applications in developing organic semiconductors and advanced materials due to its electronic properties derived from the thiophene and pyridine components. Its unique structural attributes make it suitable for use in electronic devices and sensors.

Case Studies

Several studies have documented the biological effects of this compound:

  • Antimicrobial Efficacy Study:
    A study evaluated the compound's effectiveness against various bacterial strains, reporting significant inhibition rates that support its potential use as an antimicrobial agent.
  • Cancer Cell Line Investigation:
    Research involving cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, indicating its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of ethyl 5-(6-aminopyridin-2-YL)thiophene-3-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Features

Below is a comparative analysis with key analogs:

Compound Substituents/Modifications Key Structural Differences Impact on Properties
Ethyl 5-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thiophene-3-carboxylate [1,2,4]Triazolo[1,5-a]pyrimidine fused ring at 5-position Replaces aminopyridine with a fused triazolopyrimidine system Increased planarity and π-stacking capacity; reduced solubility due to larger aromatic system
Ethyl 5-(benzimidazo[1,2-a]pyrimidin-4-yl)thiophene-3-carboxylate Benzimidazo[1,2-a]pyrimidine fused ring at 5-position Bulkier benzimidazole fusion Enhanced lipophilicity and potential for DNA intercalation
Ethyl 4-amino-5-cyano-2-(methylthio)thiophene-3-carboxylate Cyano (C≡N) and methylthio (S-CH3) groups at 5- and 2-positions Lacks aminopyridine; introduces electron-withdrawing cyano and thioether groups Higher electrophilicity; improved antibacterial activity against Gram-negative strains
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate Chlorophenyl group at 5-position; ester at 2-position Positional isomerism (ester at 2- vs. 3-position); chloro substituent Altered binding kinetics in kinase inhibition assays

Key Research Findings

  • Electronic Effects: The aminopyridine group in the target compound increases electron density at the thiophene 3-position, enhancing reactivity toward electrophilic substitution .
  • Solubility Limitations : Analogs with fused aromatic systems (e.g., triazolopyrimidine) exhibit reduced aqueous solubility, necessitating formulation adjuvants for in vivo studies .
  • Activity-Structure Relationships: Electron-Withdrawing Groups (e.g., cyano, nitro): Improve antibacterial potency but reduce metabolic stability . Bulkier Substituents (e.g., benzimidazole): Enhance target selectivity but increase molecular weight beyond Lipinski’s limits .

Biological Activity

Ethyl 5-(6-aminopyridin-2-YL)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of this compound's significance in drug discovery.

Chemical Structure and Properties

This compound consists of a thiophene ring fused with a pyridine derivative, characterized by the following:

  • Molecular Formula : C13_{13}H12_{12}N2_{2}O2_{2}S
  • Molecular Weight : Approximately 248.3 g/mol
  • Functional Groups : Ethyl ester, amino group, and thiophene ring

The compound's structure contributes to its reactivity and potential biological activity, making it a versatile intermediate in organic synthesis and drug development.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Thiophene Ring : Utilizing various reagents to construct the thiophene backbone.
  • Introduction of the Aminopyridine Moiety : Employing coupling reactions to attach the 6-aminopyridine group.
  • Esterification : Converting the carboxylic acid into an ethyl ester.

The precise conditions vary based on desired yield and purity levels.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. Studies have shown varying degrees of inhibition against different cancer cell lines, with IC50_{50} values ranging from 23.2 to 49.9 μM, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

The compound's mechanism involves modulation of key signaling pathways associated with cancer cell survival and proliferation:

  • PI3K/Akt Pathway : this compound appears to influence the PI3K/Akt signaling pathway, crucial for cell growth and metabolism . This pathway is often dysregulated in various cancers.

Other Biological Activities

In addition to antitumor effects, preliminary studies suggest the compound may possess:

  • Anti-inflammatory Properties : Potentially reducing inflammation through modulation of cytokine release.
  • Antioxidant Activity : Scavenging free radicals and protecting cells from oxidative stress .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals variations in biological activity based on minor structural changes:

Compound NameStructure FeaturesUnique Properties
Ethyl 5-(6-methylpyridin-2-YL)thiophene-3-carboxylateMethyl group at pyridine positionAltered electronic properties affecting activity
Ethyl 4-(6-aminoquinolin-2-YL)thiophene-3-carboxylateQuinoline instead of pyridineDifferent biological activity due to quinoline structure
Ethyl 5-(4-amino-pyridin-2-YL)thiophene-3-carboxylateDifferent position of amino groupDistinct pharmacological profiles

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Breast Cancer Cells : A study demonstrated that this compound inhibited cell proliferation in breast cancer models, suggesting its potential as an adjunct therapy .
  • In Vivo Studies : Animal models treated with this compound showed improved hematological parameters post-cancer treatment, indicating reduced myelosuppression compared to traditional therapies .

Q & A

Q. What are the standard synthetic protocols for Ethyl 5-(6-aminopyridin-2-yl)thiophene-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, such as:

Condensation : Reacting 6-aminopyridine-2-carbaldehyde with ethyl cyanoacetate or thiophene precursors under Knoevenagel conditions (toluene, piperidine, acetic acid) to form intermediates .

Cyclization : Using sulfur or Lawesson’s reagent to cyclize intermediates into the thiophene core .

Acylation/Functionalization : Introducing substituents via reactions with chloroformates or alkyl halides (e.g., butyl chloroformate) .
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Adjust solvent polarity (e.g., DMF for alkylation) and catalyst loadings (e.g., piperidine for Knoevenagel) to improve yields (typically 55–94%) .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer :

  • IR Spectroscopy : Confirm NH2_2 (3300–3400 cm1^{-1}) and ester C=O (1700–1750 cm1^{-1}) stretches .
  • NMR :
    • 1^1H NMR: Identify thiophene protons (δ 6.5–7.5 ppm) and aminopyridine NH2_2 (δ 5.0–6.0 ppm) .
    • 13^{13}C NMR: Assign ester carbonyl (δ 165–170 ppm) and aromatic carbons .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved during refinement?

Methodological Answer :

  • Software Tools : Use SHELXL for small-molecule refinement and SHELXE for phase correction. Cross-validate with PLATON (ADDSYM) to detect missed symmetry .
  • Validation Metrics : Check R-factor convergence (<5%), electron density residuals (Δρ < 0.3 eÅ3^{-3}), and torsion angle outliers using checkCIF .
  • Case Example : If NH2_2 group orientation conflicts, refine with riding hydrogen models or re-measure high-resolution data .

Q. What strategies address low yields in the acylation of the aminopyridine-thiophene core?

Methodological Answer :

  • Activation : Pre-activate the amino group with Boc protection to prevent side reactions .
  • Catalysis : Use DMAP or HOBt to enhance reactivity in chloroformate couplings .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure products .

Q. How to analyze the non-planar geometry of the thiophene ring in this compound?

Methodological Answer :

  • Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) from crystallographic coordinates using software like PARST .
  • ORTEP Visualization : Generate 3D displacement ellipsoid diagrams to visualize deviations from planarity (e.g., thiophene ring puckering) .
  • Example : A θ > 10° indicates significant puckering, often due to steric hindrance from substituents .

Q. What computational and experimental methods evaluate in vitro bioactivity of this compound?

Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., kinases) based on the aminopyridine-thiophene scaffold .
  • Assays :
    • Anticancer : MTT assay on cancer cell lines (IC50_{50} determination) .
    • Anti-inflammatory : Measure COX-2 inhibition via ELISA .
  • Metabolic Stability : Perform microsomal incubation (e.g., rat liver microsomes) with LC-MS analysis .

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